molecular formula C9H9N3O2 B180503 Carbendazim CAS No. 105268-95-9

Carbendazim

Cat. No. B180503
Key on ui cas rn: 105268-95-9
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Patent
US03997553

Procedure details

To a jacketed reactor equipped with feed ports stirrer, reflux condenser, and pH probe are added 32 parts of 50% cyanamide solution and 100 parts of water. Methyl chloroformate (41.1 parts) and 67 parts of 50% sodium hydroxide solution are changed concurrently so as to maintain the pH of the solution at 7 - 7.5 and the reacton temperature at 40° - 50° C. The solution is held at 50° C. for 45 minutes and then 36 parts of o-phenylenediamine is added. The pH of the solution is held at 3.9 to 4.1 by the gradual addition of 65 parts of 37% HCl. The solution is heated to 105° C. and held at this temperature for 30 minutes. During this hold time, the product starts to crystallize. The reaction mass is cooled to 25°-30° C. and the solid product is filtered, washed with water and acetone, and dried in the vacuum oven at 80° C. to give 59.6 parts of 2-benzimidazolecarbamic acid, methyl ester. This represents a product yield of 93.5% based on o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]N.Cl[C:5]([O:7][CH3:8])=[O:6].[OH-].[Na+].[C:11]1([NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17].Cl>O>[N:17]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:18][C:2]=1[NH:1][C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Five
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a jacketed reactor equipped with feed ports stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the solution at 7 - 7.5
CUSTOM
Type
CUSTOM
Details
at 40° - 50° C
WAIT
Type
WAIT
Details
held at this temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 25°-30° C.
FILTRATION
Type
FILTRATION
Details
the solid product is filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at 80° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03997553

Procedure details

To a jacketed reactor equipped with feed ports stirrer, reflux condenser, and pH probe are added 32 parts of 50% cyanamide solution and 100 parts of water. Methyl chloroformate (41.1 parts) and 67 parts of 50% sodium hydroxide solution are changed concurrently so as to maintain the pH of the solution at 7 - 7.5 and the reacton temperature at 40° - 50° C. The solution is held at 50° C. for 45 minutes and then 36 parts of o-phenylenediamine is added. The pH of the solution is held at 3.9 to 4.1 by the gradual addition of 65 parts of 37% HCl. The solution is heated to 105° C. and held at this temperature for 30 minutes. During this hold time, the product starts to crystallize. The reaction mass is cooled to 25°-30° C. and the solid product is filtered, washed with water and acetone, and dried in the vacuum oven at 80° C. to give 59.6 parts of 2-benzimidazolecarbamic acid, methyl ester. This represents a product yield of 93.5% based on o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]N.Cl[C:5]([O:7][CH3:8])=[O:6].[OH-].[Na+].[C:11]1([NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17].Cl>O>[N:17]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:18][C:2]=1[NH:1][C:5]([O:7][CH3:8])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Five
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a jacketed reactor equipped with feed ports stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH of the solution at 7 - 7.5
CUSTOM
Type
CUSTOM
Details
at 40° - 50° C
WAIT
Type
WAIT
Details
held at this temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to 25°-30° C.
FILTRATION
Type
FILTRATION
Details
the solid product is filtered
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven at 80° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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